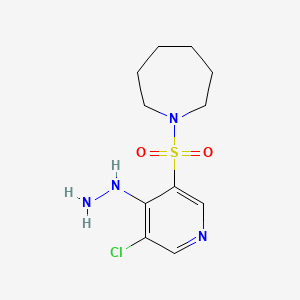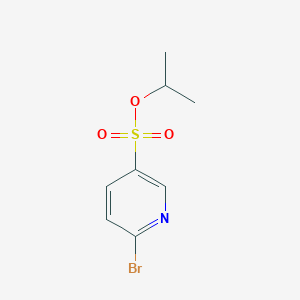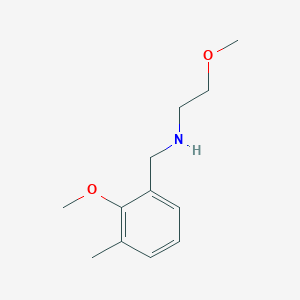
N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine is an organic compound characterized by its unique structure, which includes an ethylthio group attached to a propyl chain, and a dimethylthietan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity. The process might include continuous flow reactors to ensure consistent production and quality control measures to monitor the reaction progress and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The ethylthio group can form interactions with proteins or enzymes, potentially inhibiting their activity. The amine group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Dimethylaminopropyl)-2,2-dimethylthietan-3-amine
- N-(3-Methylthio)propyl)-2,2-dimethylthietan-3-amine
- N-(3-Ethylthio)propyl)-2,2-dimethylthietan-3-amine
Uniqueness
N-(3-(Ethylthio)propyl)-2,2-dimethylthietan-3-amine is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C10H21NS2 |
|---|---|
Molekulargewicht |
219.4 g/mol |
IUPAC-Name |
N-(3-ethylsulfanylpropyl)-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C10H21NS2/c1-4-12-7-5-6-11-9-8-13-10(9,2)3/h9,11H,4-8H2,1-3H3 |
InChI-Schlüssel |
QYYKAKSPWLVDNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCCNC1CSC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13012070.png)

![6-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13012098.png)
![6-Nitro-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13012111.png)







![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012150.png)


